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Executive Summary

This document provides a comprehensive technical overview of Peptide T, a pioneering HIV
entry inhibitor, and its subsequent derivatives. Discovered in 1986 by Drs. Candace Pert and
Michael Ruff, Peptide T is an octapeptide derived from the V2 region of the HIV-1 envelope
glycoprotein, gp120.[1][2] Initially met with controversy, its mechanism was later elucidated as a
selective antagonist of the CCR5 chemokine co-receptor, a critical portal for the entry of R5-
tropic HIV strains into host immune cells.[2][3] This guide details the discovery, mechanism of
action, and evolution of Peptide T into more stable and potent analogs such as D-alal-peptide
T-amide (DAPTA) and the orally active pentapeptide, RAP-103.[1][4] It consolidates
guantitative data on their biological activity, provides detailed protocols for key experimental
assays used in their evaluation, and illustrates core concepts through specified visualizations.

Discovery and Background

Peptide T was identified in 1986 through a database search for sequences within the HIV
envelope protein gp120 that showed homology to known neuropeptides, with the hypothesis
that the virus might use a host cell's receptor for entry.[2][5] The octapeptide sequence,
Alanine-Serine-Threonine-Threonine-Threonine-Asparagine-Tyrosine-Threonine (ASTTTNYT),
was named "Peptide T" for its high threonine content.[5]
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Initial studies demonstrated that Peptide T could block the binding of radiolabeled gp120 to
brain membranes and inhibit the infection of an early-passage patient isolate of HIV.[2][5]
However, these findings were difficult to replicate in other laboratories, leading to significant
controversy.[2][5] The discrepancy was later resolved with the discovery of HIV co-receptors,
which revealed that early experiments had often used lab-adapted, CXCR4-tropic (X4) viral
strains, whereas Peptide T is a potent and selective inhibitor of strains that use the CCR5 co-
receptor (R5-tropic).[2][3]

Mechanism of Action: CCR5 Antagonism

The primary mechanism of action for Peptide T and its derivatives is competitive antagonism of
the CCRS5 receptor.[6][7] The process of R5-tropic HIV-1 entry into a target cell, such as a T-
helper cell or macrophage, is a multi-step process:

Attachment: The viral surface glycoprotein, gp120, binds to the primary CD4 receptor on the
host cell surface.[6]

» Conformational Change: This initial binding induces a conformational change in gp120,
exposing a binding site for a co-receptor.[6]

o Co-receptor Binding: The altered gp120 then binds to the CCR5 chemokine receptor.[6][7]

e Fusion: The gp120-CCRS5 interaction triggers further conformational changes in the viral
transmembrane protein, gp41, leading to the fusion of the viral envelope with the host cell
membrane and subsequent entry of the viral capsid.[6]

Peptide T/DAPTA acts by binding directly to the CCR5 receptor, physically obstructing the
interaction between the gp120-CD4 complex and CCR5.[7][8] This blockade prevents the final
step required for membrane fusion, thus inhibiting viral entry.
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Figure 1: Mechanism of HIV-1 Entry and Inhibition by Peptide T
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Figure 1: Mechanism of HIV-1 Entry and Inhibition by Peptide T

Peptide T Derivatives

To improve stability and potency, several derivatives of the original Peptide T sequence have
been developed.

o D-alal-peptide T-amide (DAPTA): The most widely studied analog, DAPTA, incorporates two
key modifications: the substitution of the N-terminal L-alanine with its D-amino acid
counterpart (D-alanine) and amidation of the C-terminus. These changes confer significant
resistance to degradation by proteases, increasing the peptide's biological half-life.[2][5]
DAPTA is the form that has been used in most clinical trials.[1][9]

 RAP-103: A more recent derivative, RAP-103, is a shorter, orally active pentapeptide with an
all-D-amino acid sequence (D-Thr-D-Thr-D-Asn-D-Tyr-D-Thr).[1][4] It functions as a multi-
chemokine receptor antagonist, showing high affinity for CCR2, CCR5, and CCR8.[4][10][11]
Its stability and oral bioavailability have positioned it for development in other therapeutic
areas beyond HIV, including neuropathic pain and neurodegenerative diseases.[1][12]

Quantitative Biological Activity
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The biological activity of Peptide T and its derivatives has been quantified through various in

vitro assays, including receptor binding and viral inhibition studies.

Table 1: Receptor Binding and Chemotaxis Inhibition

] Ligand / s
Peptide Receptor Assay Type IC50/ Ki Citation
Process
gpl20 (BaL) Cell-based
DAPTA CCR5 L L 0.06 nM [71[8]
Binding Binding
120
9P Cell-based
DAPTA CCR5 (CM235) o 0.32 nM [8]
o Binding
Binding
) MIP-1[3 Monocyte Potent
Peptide T CCR5 _ _ o [13]
Chemotaxis Chemotaxis Inhibition
_ Monocyte
RAP-103 CCR5 Chemotaxis ) 0.18 pM [41[11]
Chemotaxis
_ Monocyte
RAP-103 CCR2 Chemotaxis ) 4.2 pM [4][11]
Chemotaxis

| RAP-103 | CCR8 | Chemotaxis | Microglia Chemotaxis | 7.7 fM |[4][10] |

Table 2: In Vitro Antiviral Activity
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S Effective
Peptide . Tropism Cell Type Assay Concentr  Citation
Strain(s) .
ation
MDMs,
Early . . p24
. . Microglia, ] 102 to
Peptide T Patient R5, R5/X4 antigen, [3]
CD4+ T- 10°M
Isolates RT
cells
) MAGI cells, i 10722 to
Peptide T ADA R5 ) Viral Entry [3]
Luciferase 10-°M
) 1B, MN, CD4+ T- p24 Little to no
Peptide T X4 ] o [3]
NL4-3 cells antigen inhibition
Monocytes/ ” Potent
DAPTA HIV-1 BalL R5 Macrophag P ] Inhibition [14]
antigen
es (10-1° M)

| DAPTA | HIV-1 81A | R5 | Monocytes/Macrophages | p24 antigen | Potent Inhibition (1071° M) |
[14] ]

Key Experimental Protocols

The evaluation of Peptide T's activity relies on specialized virological and immunological
assays.

HIV-1 Infectivity | Entry Assay (MAGI Assay)

The Multinuclear Activation of a Galactosidase Indicator (MAGI) assay is a quantitative method
to measure HIV-1 entry and infection.[3][15]

Principle: The assay utilizes a genetically engineered cell line (e.g., HeLa cells) that expresses
the human CD4 receptor and contains an integrated copy of the bacterial 3-galactosidase gene
under the control of the HIV-1 Long Terminal Repeat (LTR) promoter. When HIV infects these
cells, the viral Tat protein is produced. Tat is a potent trans-activator of the HIV-1 LTR, which
drives high-level expression of 3-galactosidase. Infected cells can then be visualized by adding
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a chromogenic substrate, X-Gal, which is cleaved by the enzyme to produce a blue precipitate.
[15]

Detailed Protocol:

e Cell Plating: Seed MAGI cells (e.g., 1 x 10% cells/well) into a 96-well plate and incubate
overnight at 37°C, 5% CO2.[16]

o Compound Preparation: Prepare serial dilutions of the test compound (e.g., Peptide T,
DAPTA) in infection medium (e.g., DMEM with 10% FBS, DEAE-dextran).

e Infection:
o Pre-incubate cells with the diluted compound for 30-60 minutes.

o Add a standardized amount of R5-tropic HIV-1 virus stock to each well. Include "virus only"
(positive control) and "cells only" (negative control) wells.

o Incubate for 2 hours at 37°C to allow for viral entry.[16]

e Post-Infection Culture: Remove the virus/compound-containing medium and replace it with
fresh culture medium. Incubate for 48 hours.[16]

e Staining:

o

Wash the cells with Phosphate-Buffered Saline (PBS).

o Fix the cells for 5 minutes with a solution of 1% formaldehyde and 0.2% glutaraldehyde in
PBS.[15]

o Wash again with PBS.

o Add the staining solution containing X-Gal (e.g., 1 mg/mL), potassium ferrocyanide,
potassium ferricyanide, and MgClz in PBS.

o Incubate at 37°C for 2-4 hours or until blue cells are clearly visible.

© 2025 BenchChem. All rights reserved. 6/13 Tech Support


https://journals.asm.org/doi/pdf/10.1128/jvi.66.4.2232-2239.1992
https://pmc.ncbi.nlm.nih.gov/articles/PMC90318/
https://pmc.ncbi.nlm.nih.gov/articles/PMC90318/
https://pmc.ncbi.nlm.nih.gov/articles/PMC90318/
https://journals.asm.org/doi/pdf/10.1128/jvi.66.4.2232-2239.1992
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12397621?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

¢ Quantification: Count the number of blue cells or blue syncytia in each well using a light
microscope. The percentage of inhibition is calculated relative to the positive control wells.

(1x1074 cells/well)

:

2. Incubate Overnight
(37°C, 5% CO2)

l

3. Add Peptide T/DAPTA
(Serial Dilutions)

G. Add R5-tropic HIV—D
5. Incubate for 2 hours
(Allow Viral Entry)

:

6. Wash & Add Fresh Media
Incubate for 48 hours

l

7. Fix Cells & Stain
(Glutaraldehyde & X-Gal)

8. Count Blue Cells
(Microscopy)

1. Plate MAGI Cells)

Calculate IC50

Figure 2: Workflow for a MAGI-based HIV-1 Inhibition Assay
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Figure 2: Workflow for a MAGI-based HIV-1 Inhibition Assay

gp120-CCRS5 Binding Inhibition Assay

This assay measures the ability of a compound to block the interaction between gp120 and its
co-receptor, CCR5.[8][17]

Principle: Cells engineered to express high levels of CCR5 are incubated with a labeled form of
gp120 (typically radiolabeled with 123 or biotinylated) in the presence or absence of the test
compound. The amount of labeled gp120 that binds to the cells is quantified. A reduction in
bound gp120 in the presence of the compound indicates inhibition. To mimic the in vivo state,
soluble CD4 (sCD4) is often added, as gp120 binding to CCRS5 is greatly enhanced after it first
engages CDA4.[8][17]

Detailed Protocol:

e Cell Preparation: Use a cell line stably expressing human CCR5 (e.g., HOS-CD4-CCR5 or
Cf2Th/synR5). Harvest cells and resuspend in binding buffer (e.g., HEPES-buffered DMEM
with 0.5% BSA).

o Complex Formation (Optional but Recommended): Pre-incubate labeled gp120 (e.g., *?°I-
gp120 from an R5-tropic strain like BalL) with a molar excess of recombinant soluble CD4
(sCD4) for 15-30 minutes at room temperature to form the gp120-sCD4 complex.[17]

« Inhibition Reaction:
o In a 96-well filter plate, add serial dilutions of the test compound (DAPTA).
o Add the CCR5-expressing cells.
o Add the pre-formed labeled gp120-sCD4 complex to initiate the binding reaction.

o Total binding is determined in the absence of any competitor. Non-specific binding is
determined in the presence of a large excess of unlabeled gp120 or a known CCR5
ligand.
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 Incubation: Incubate the plate for 1-2 hours at room temperature with gentle agitation.[18]

o Separation: Wash the cells rapidly with ice-cold binding buffer using a vacuum manifold to
separate bound from free labeled gp120. The filter plate retains the cells and any bound
ligand.

e Detection:
o For radiolabeled gp120, the filters are counted in a gamma counter.

o For biotinylated gp120, a secondary detection reagent (e.g., streptavidin-HRP) is added,
followed by a chemiluminescent or colorimetric substrate, and read on a plate reader.

o Data Analysis: Calculate specific binding by subtracting non-specific binding from total
binding. Plot the percentage of specific binding against the log concentration of the inhibitor
and fit the data to a sigmoidal dose-response curve to determine the ICso value.

Clinical Development

DAPTA has undergone several clinical trials, primarily focusing on the neurological
complications of HIV infection, given the role of CCR5 in the central nervous system.

Table 3: Summary of Key Clinical Trials for DAPTA
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] Drug /
Trial Phase
Dosage

DAPTA 2

mg, 3Xx
Phase Il ]

daily,

intranasal

# of
Patients

Primary
Endpoint

Change in

global
>200 neuropsych
ological

score

Key L
L Citation(s)
Findings

No

significant
difference

from

placebo on

primary

endpoint.

Subgroup [1[2]
with severe
cognitive
impairment

showed

improveme

nt (P=0.02).

DAPTA/ 2
mg, 3x daily,

Phase Il
(Antiviral

Analysis) intranasal

Peripheral
Viral Load

>200

Significant
reduction in
peripheral
viral load

[1]
(plasma and
serum) in the

DAPTA
group.

DAPTA/

Pilot Study
Intranasal

Cellular Viral
Load /
Immune

Response

Reduction of
infected
monocyte
reservoir to
undetectable
levels in most  [1][9]
patients. 4-

fold increase

in IFN-y

secreting T-

cells.
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| Case Study | DAPTA/ 1.2 mg daily, intranasal | 1 | Brain Metabolism (FDG-PET) | Remission
of metabolic abnormalities in 34 of 35 brain regions after 12 weeks of treatment in a patient
with AIDS Dementia Complex. [[1][20] |

While DAPTA showed promising antiviral and immunological signals, particularly in reducing
viral reservoirs, its development was hampered by the instability of the intranasal formulation.
[1][12] This led to the subsequent focus on developing more stable, orally available analogs like
RAP-103.[12]

Conclusion

Peptide T represents a landmark discovery in HIV research, introducing the concept of viral
entry inhibition and identifying the critical role of the CCR5 co-receptor. Although the original
peptide and its direct analog, DAPTA, did not achieve regulatory approval as an anti-HIV
therapeutic, the scientific insights gained were profound. The research paved the way for FDA-
approved small-molecule CCR5 antagonists (e.g., Maraviroc) and provided a foundation for the
development of next-generation peptide therapeutics like RAP-103, which leverage the same
core mechanism but with enhanced pharmacological properties for a broader range of clinical
applications. The story of Peptide T serves as a critical case study in drug development,
highlighting the importance of understanding viral tropism, the challenges of peptide stability,
and the potential for repositioning novel biologics for new indications.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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